CPP11H
Description
Properties
Molecular Formula |
C22H26BrNS |
|---|---|
Molecular Weight |
416.42 |
IUPAC Name |
(±)-(1s,4r,9s)-5-Bromo-3,3-dimethyl-9-(2-methylallyl)-10-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene |
InChI |
InChI=1S/C22H26BrNS/c1-14(2)11-18-21-20-16(8-5-9-17(20)23)19(12-22(21,3)4)24(18)13-15-7-6-10-25-15/h5-10,18-19,21H,1,11-13H2,2-4H3/t18-,19-,21-/m0/s1 |
InChI Key |
GXTLCDIQINFHFF-ZJOUEHCJSA-N |
SMILES |
C=C(C)C[C@@H]1N(CC2=CC=CS2)[C@@]3([H])CC(C)(C)[C@]1([H])C4=C3C=CC=C4Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPP-11H; CPP 11H; CPP11H |
Origin of Product |
United States |
Discovery and Characterization of Cpp11h As a Selective Nadph Oxidase 2 Inhibitor
Identification through High-Throughput Screening Approaches
The discovery of CPP11H originated from a focused drug discovery program aimed at identifying novel, potent, and selective small-molecule inhibitors of the Nox2 enzyme. pitt.edu Researchers synthesized a series of compounds based on a bridged tetrahydroisoquinoline scaffold, specifically (1SR,4RS)-3,3-Dimethyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalenes. nih.govscispace.comrsc.org
These rationally designed compounds were then evaluated for their effectiveness and specificity across a range of Nox isoforms. nih.govrsc.org Through this systematic screening process, two analogs, previously designated 11g and 11h, were identified as particularly effective and selective inhibitors of Nox2. nih.gov The compound 11h, now known as this compound, was carried forward for more detailed characterization due to its promising inhibitory profile. nih.gov This targeted synthesis and screening approach, a key strategy in modern drug discovery, was instrumental in identifying this novel class of Nox2 inhibitors. pitt.edu
Structure-Activity Relationship (SAR) Studies in Inhibitor Development
Following the identification of the bridged tetrahydroisoquinoline scaffold, structure-activity relationship (SAR) studies were crucial in optimizing the compound's potency and selectivity for Nox2. The parent compound and its analogs were systematically modified to understand how different chemical substitutions influenced their biological activity.
The research revealed that the nature of the substituent on the nitrogen atom of the core structure was a key determinant of both potency and selectivity. scispace.comresearchgate.net The SAR analysis demonstrated that introducing an N-methylenethiophene group (to create compound 11h, or this compound) or an N-pentyl group (to create 11g, or CPP11G) resulted in compounds with significant inhibitory activity against Nox2. nih.govresearchgate.net Conversely, other modifications, such as the replacement of the tertiary amine with aryl or alkyl sulfonamides, led to a complete loss of inhibitory activity. scispace.com These findings underscored the importance of the specific chemical properties of the N-substituent for effective interaction with the Nox2 enzyme complex. The successful outcome of these SAR studies was the development of this compound and CPP11G as potent and selective Nox2 inhibitors. scispace.com
The mechanism of action for this compound was later elucidated through in silico modeling and in vitro experiments. These studies predicted that this compound interferes with the crucial interaction between the p22phox and p47phox subunits, which is necessary for the assembly and activation of the Nox2 enzyme complex. nih.govnih.gov By binding to the p47phox subunit, this compound is believed to block its translocation to the cell membrane, thereby preventing the formation of the active enzyme and subsequent production of reactive oxygen species (ROS). nih.govresearchgate.net
Table 1: Inhibitory Activity of this compound and its Analog Against Nox2
| Compound | Chemical Substitution | Cellular IC50 (μM) |
|---|---|---|
| This compound (11h) | N-methylenethiophene | 32 nih.govrsc.org |
| CPP11G (11g) | N-pentyl | 20 nih.govrsc.org |
Selectivity Profile of this compound Among NADPH Oxidase Isoforms and Other Oxidases
A critical aspect of characterizing a new inhibitor is determining its selectivity. Extensive testing was performed to evaluate this compound's activity against other ROS-generating enzymes, particularly other isoforms of the NADPH oxidase family.
The results demonstrated that this compound is highly selective for Nox2. scispace.comnih.gov In cellular assays, the compound showed potent inhibition of Nox2 while exhibiting virtually no inhibitory effect on the related isoforms Nox1, Nox4, and Nox5. scispace.comnih.govresearchgate.net This high degree of isoform specificity is a significant advantage, as it reduces the likelihood of off-target effects that can arise from the non-specific inhibition of other Nox isoforms, which play distinct physiological roles. nih.gov
Furthermore, to ensure that the observed effects were due to direct enzyme inhibition rather than other mechanisms, this compound was tested against xanthine (B1682287) oxidase, another significant source of cellular ROS. The compound showed no inhibitory activity against xanthine oxidase. scispace.comnih.gov Additionally, tests confirmed that this compound does not possess non-specific ROS scavenging properties, meaning its effects are attributable to the targeted inhibition of Nox2 assembly and activation. scispace.comnih.gov
Table 2: Selectivity Profile of this compound
| Enzyme/Target | Activity | Finding |
|---|---|---|
| NADPH Oxidase 1 (Nox1) | No Inhibition | This compound showed no significant inhibitory activity against the Nox1 isoform. scispace.comnih.gov |
| NADPH Oxidase 4 (Nox4) | No Inhibition | The compound did not inhibit the activity of the Nox4 isoform. scispace.comnih.gov |
| NADPH Oxidase 5 (Nox5) | No Inhibition | No inhibitory effect was observed on the Nox5 isoform. scispace.comnih.gov |
| Xanthine Oxidase | No Inhibition | This compound did not inhibit this alternative ROS-generating enzyme. scispace.comnih.gov |
| ROS Scavenging | No Activity | The compound did not demonstrate any direct ROS scavenging properties. nih.gov |
Molecular Mechanisms of Nadph Oxidase 2 Inhibition by Cpp11h
Disruption of NADPH Oxidase 2 Complex Assembly and Activation
Effects on p47phox:Nox2 Interaction and Enzyme Assembly
CPP11H, along with its analogue CPP11G, has been shown to disrupt the canonical Nox2 organizing factor, p47phox, from translocating to Nox2 in the plasma membrane. In silico modeling predicts that this compound interferes with a critical interaction between a proline-rich binding domain on the C-terminus of p22phox and the Src-homology 3 (SH3) "super groove" domain of p47phox. This interaction is pivotal for the docking of p47phox to the membrane-spanning cytochrome b558, which comprises Nox2 (also known as gp91phox) and p22phox.
Empirical studies, including co-immunoprecipitation experiments, have corroborated these predictions, demonstrating that this compound diminishes the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced interaction between Nox2 and p47phox. By suppressing the cytosol-to-membrane translocation of p47phox, this compound effectively blocks the formation of the active Nox2 isozyme complex, thereby preventing its reactive oxygen species (ROS)-producing activity.
Downstream Signaling Pathway Modulation
The inhibition of Nox2 activity by this compound leads to a broad modulation of downstream signaling pathways, impacting cellular inflammatory responses and oxidative stress.
Downstream Signaling Pathway Modulation
Attenuation of Reactive Oxygen Species Production
A primary consequence of this compound-mediated Nox2 inhibition is the significant attenuation of reactive oxygen species (ROS) production. Studies in human aortic endothelial cells (HAECs) stimulated with TNFα demonstrated that this compound abolished the generation of superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). This inhibition was confirmed by multiple independent biochemical assays and by a significant blockade of the "footprint" oxidation and nitration marker 3-nitrotyrosine (B3424624) (3-NT) in whole cells. The ability of this compound to reduce Nox2-derived ROS production has been observed in various cell types, including human neutrophils and cardiomyocytes.
Impact on Stress-Responsive Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
This compound markedly attenuates stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling. Specifically, in TNFα-stimulated HAECs, this compound inhibited the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are key components of stress-responsive MAPK cascades. This suggests a proximal role for Nox2-derived ROS in mediating TNFα-induced activation of these pathways.
Modulation of Activator Protein 1 (AP-1) and Nuclear Factor-kappa B (NFκB) Nuclear Translocation
This compound also modulates the nuclear translocation of key transcription factors, namely Activator Protein 1 (AP-1) and Nuclear Factor-kappa B (NFκB). The activation of AP-1, which involves the phosphorylation of c-Jun, was effectively blocked by this compound. Furthermore, this compound significantly mitigated the TNFα-triggered IKK-NFκB pathway, characterized by IKKβ activation, IκB degradation, and NFκB (p65) phosphorylation. Notably, this compound was uniquely effective in significantly reducing the nuclear levels of c-Jun and p65, indicating its strong inhibitory action on their nuclear translocation.
Comparative Analysis of this compound and Analogues on Downstream Signaling
A comparative analysis between this compound and its analogue, CPP11G, reveals both similarities and distinct efficacies in modulating downstream signaling. Both CPP11G and this compound are equally effective in preventing ROS generation and disrupting Nox2 enzyme assembly. However, differences emerge in their impact on certain downstream endpoints, particularly concerning NFκB nuclear translocation. While both agents inhibit the proximal NFκB pathway, only this compound consistently and significantly reduced the nuclear levels of phospho-p65, demonstrating a unique efficacy in preventing NFκB nuclear translocation compared to CPP11G. This difference in downstream effects, despite similar initial ROS inhibition and enzyme assembly disruption, could be attributed to variations in their binding affinity or stability over time, with this compound's effects potentially enduring more strongly at later time points.
Comparative Effects of this compound and CPP11G on Downstream Signaling
| Effect on Signaling Pathway | This compound | CPP11G |
| ROS Production (TNFα-stimulated) | Abolished | Abolished |
| p47phox Translocation | Disrupted | Disrupted |
| Nox2 Enzyme Assembly | Blocked | Blocked |
| MAPK Signaling Attenuation | Marked | Marked |
| AP-1 Nuclear Translocation | Effectively blocked | Effectively blocked |
| NFκB (p65) Nuclear Translocation | Significantly reduced | Trend towards inhibition/less effective |
Methodological Approaches in Cpp11h Research
In Vitro Cellular and Molecular Studies
The effects of CPP11H have been extensively studied in relevant in vitro cellular models to understand its therapeutic potential in conditions associated with vascular inflammation and oxidative stress.
Given the significant role of Nox2 in endothelial dysfunction and vascular inflammation, human endothelial cells have been a primary model for this compound research. Human Aortic Endothelial Cells (HAECs) have been used to create an in vitro model of acute inflammation by stimulating the cells with tumor necrosis factor-alpha (TNFα) . nih.gov
In this model, this compound has been shown to be highly effective in mitigating the pro-inflammatory effects of TNFα. Studies in HAECs have demonstrated that this compound abolishes the TNFα-induced production of ROS. nih.gov Furthermore, this compound was found to attenuate downstream inflammatory signaling pathways, leading to a reduction in the expression of cell adhesion molecules and subsequent monocyte adherence. nih.govnih.gov These findings in human endothelial cell models underscore the potential of this compound in addressing vascular inflammation.
While the foundational research on NADPH oxidase prominently features its role in the phagocytic activity of leukocytes, such as neutrophils and monocytes, specific studies investigating the effects of this compound in immune cell lines have not been detailed in the available scientific literature. nih.gov Cell lines such as THP-1 (a human monocytic cell line), Jurkat (a human T lymphocyte cell line), HL-60 (a human promyelocytic leukemia cell line), U937 (a human histiocytic lymphoma cell line), and RAW 264.7 (a murine macrophage-like cell line) are common models for studying immune cell function and inflammation. However, at present, there are no published research findings that specifically document the use of this compound in these or other immune cell lines to assess its impact on NADPH oxidase activity or other cellular functions.
Research in Cardiomyocytes
No publicly available scientific literature was found describing research on the effects or applications of this compound specifically within cardiomyocytes.
Applications in Pancreatic β-Cell Function Studies
There is no available research documenting the use of this compound in studies related to pancreatic β-cell function.
Preclinical Animal Models for Investigating Pathophysiological Roles
Application in Models of Inflammation and Oxidative Stress
This compound has been investigated as a first-in-class inhibitor of NADPH oxidase 2 (Nox2), a key enzyme in the production of reactive oxygen species (ROS). Research demonstrates its efficacy in in vitro and in vivo mouse models of inflammation. nih.govnih.gov
The mechanism of action for this compound involves disrupting the assembly of the active Nox2 enzyme complex. It prevents the translocation of the organizing factor p47phox from the cytosol to the Nox2 enzyme in the plasma membrane. nih.govnih.govresearchgate.net This blockade of the Nox2 complex formation effectively abolishes ROS production. nih.govresearchgate.net
In studies using primary human aortic endothelial cells (HAECs), this compound was shown to counteract the effects of tumor necrosis factor-alpha (TNFα), a pro-inflammatory cytokine. Key findings include:
Abolished ROS Production : this compound completely blocked the TNFα-induced increase in superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂) in HAECs. researchgate.net
Attenuated Inflammatory Signaling : The compound markedly attenuated stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.gov
Inhibited Pro-inflammatory Transcription Factors : It suppressed the activation of downstream transcription factors AP-1 and NFκB, which are crucial for the expression of inflammatory genes. nih.govnih.gov
Reduced Cell Adhesion : Consequently, this compound significantly inhibited the expression of cell adhesion molecules and the adherence of monocytes to endothelial cells, a critical step in the inflammatory process. nih.govnih.govresearchgate.net
In vivo mouse models of inflammation mirrored these in vitro results, showing that targeted Nox2 inhibition by this compound ameliorated TNFα-induced ROS production and inflammation. nih.govnih.govresearchgate.net
Interactive Data Table: In Vitro Effects of this compound on Endothelial Cells
| Experimental Model | Treatment | Key Finding | Citation |
|---|---|---|---|
| Human Aortic Endothelial Cells (HAECs) | TNFα Stimulation | Increased Superoxide (O₂•⁻) and Hydrogen Peroxide (H₂O₂) | researchgate.net |
| Human Aortic Endothelial Cells (HAECs) | TNFα + this compound | Obliterated O₂•⁻ and H₂O₂ production | researchgate.net |
| Human Cells | TNFα Stimulation | Activated MAPK, AP-1, and NFκB signaling | nih.govnih.gov |
| Human Cells | TNFα + this compound | Markedly attenuated MAPK, AP-1, and NFκB signaling | nih.govnih.gov |
| Human Aortic Endothelial Cells (HAECs) | TNFα Stimulation | Increased monocyte adherence | nih.govnih.gov |
| Human Aortic Endothelial Cells (HAECs) | TNFα + this compound | Significantly inhibited monocyte adherence | nih.govnih.gov |
Utility in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)
No scientific studies were found that investigate the application or utility of this compound in animal models of neurodegenerative disorders such as Alzheimer's or Parkinson's disease.
Use in Models of Cardiovascular and Metabolic Pathologies
The primary application of this compound in preclinical models has been in the context of vascular inflammation and endothelial dysfunction, which are central to many cardiovascular and metabolic diseases. nih.govnih.gov By inhibiting Nox2-derived ROS, this compound addresses a key driver of oxidative stress that contributes to these pathologies.
In a mouse model, TNFα-induced endothelial dysfunction was ameliorated by this compound. This was demonstrated by the compound's ability to improve hind-limb blood flow, which was impaired by the inflammatory cytokine. nih.govnih.govresearchgate.net These findings suggest a therapeutic potential for Nox2 inhibitors like this compound in inflammatory vascular diseases. nih.govnih.gov The research highlights the role of Nox2 in propagating inflammatory signaling that leads to vessel dysfunction. nih.govnih.govresearchgate.net
Interactive Data Table: In Vivo Effects of this compound in a Mouse Model
| Model | Condition | Effect of this compound | Outcome | Citation |
|---|---|---|---|---|
| Mouse Hind-Limb | TNFα-induced inflammation | Ameliorated ROS and inflammation | Improved blood flow | nih.govnih.govresearchgate.net |
Assessment of Compound Distribution and Blood-Brain Barrier Permeability in Research Models
No specific studies assessing the biodistribution, pharmacokinetics, or blood-brain barrier permeability of this compound are available in the public domain. Research has focused on its mechanism of action and efficacy in models of vascular inflammation. nih.govnih.govresearchgate.net
Research Applications and Contributions of Cpp11h to Understanding Biological Systems
Elucidating the Role of NADPH Oxidase 2 in Vascular Biology and Inflammation
CPP11H has been instrumental in clarifying the pivotal role of NOX2-derived ROS in the initiation and propagation of vascular inflammation and dysfunction.
Research utilizing this compound has provided detailed insights into the molecular mechanisms by which NOX2 contributes to endothelial dysfunction, a critical early event in the development of cardiovascular diseases. Studies have demonstrated that this compound effectively attenuates endothelial cell inflammation and vessel dysfunction. nih.govnih.govnih.govnih.gov
The mechanism of action of this compound involves the disruption of the assembly of the active NOX2 enzyme complex. Specifically, this compound has been shown to interfere with the translocation of the cytosolic subunit p47phox to the cell membrane, a crucial step for NOX2 activation. nih.govnih.gov By preventing this interaction, this compound effectively abolishes the production of ROS in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNFα). nih.gov
The inhibition of NOX2-derived ROS by this compound has significant downstream effects on inflammatory signaling cascades. Research has shown that this compound markedly attenuates stress-responsive mitogen-activated protein kinase (MAPK) signaling and the subsequent nuclear translocation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) in human endothelial cells. nih.govnih.govnih.govnih.gov This, in turn, leads to a significant reduction in the expression of cell adhesion molecules and the adherence of monocytes to the endothelium, key processes in the inflammatory response. nih.govnih.govnih.govnih.gov In vivo studies in mouse models of inflammation have confirmed these findings, showing that this compound ameliorates TNFα-induced ROS production and inflammation, leading to improved hind-limb blood flow. nih.govnih.govnih.govnih.gov
| Biological Process | Effect of this compound | Mechanism of Action |
|---|---|---|
| Endothelial Cell Inflammation | Attenuation | Inhibition of NOX2-derived ROS production |
| Vessel Dysfunction | Amelioration | Disruption of p47phox translocation to the cell membrane |
| Stress-Responsive MAPK Signaling | Marked Attenuation | Abolishment of ROS production |
| AP-1 and NF-κB Nuclear Translocation | Marked Attenuation | Downregulation of inflammatory signaling cascades |
| Cell Adhesion Molecule Expression | Significant Inhibition | Reduced monocyte adherence to endothelium |
| In Vivo Inflammation (Mouse Model) | Amelioration | Improved hind-limb blood flow |
While direct studies on the effect of this compound on the broader structural changes of vascular remodeling, such as vascular smooth muscle cell proliferation and extracellular matrix deposition, are limited, its established role in mitigating endothelial dysfunction and inflammation provides a strong basis for its potential impact on these processes. Vascular remodeling is a complex process involving alterations in the structure of the vessel wall, and it is well-established that inflammation and oxidative stress are key drivers of these changes.
By inhibiting NOX2 and the subsequent inflammatory signaling pathways, this compound is hypothesized to indirectly modulate vascular remodeling. The reduction in inflammatory mediators and adhesion molecule expression would likely decrease the recruitment of inflammatory cells to the vessel wall, thereby reducing a major stimulus for the proliferation of vascular smooth muscle cells and the pathological deposition of extracellular matrix. However, further research is required to directly investigate the effects of this compound on these specific cellular events in the context of vascular remodeling.
Probing NADPH Oxidase 2 Functions in Neurobiology
The application of this compound has extended to the field of neurobiology, where NOX2-mediated oxidative stress and inflammation are implicated in the pathogenesis of several central nervous system (CNS) disorders.
Preliminary research has begun to explore the therapeutic potential of this compound in models of neurodegenerative diseases. In a male APP-PS1 mouse model of Alzheimer's disease, a condition associated with significant neuroinflammation and oxidative stress driven by overactive NOX2, the administration of this compound is being investigated for its ability to reduce amyloid plaque load and improve associated vascular dysfunction. While detailed findings on the specific effects of this compound on microglial activation and the profile of inflammatory cytokines in the CNS are still emerging, the foundational understanding of this compound's anti-inflammatory and ROS-reducing properties in the vasculature provides a strong rationale for its potential efficacy in mitigating neuroinflammation.
The neuroprotective potential of this compound is an active area of investigation. In the context of the Alzheimer's disease mouse model, the observed trend towards a reduction in cortical plaque load and a slight improvement in vascular function with this compound treatment suggests a neuroprotective effect. The proposed mechanism for this neuroprotection is linked to the inhibition of NOX2, which would reduce the oxidative stress and inflammatory environment that contributes to neuronal damage and the progression of Alzheimer's pathology. However, the specific signaling pathways through which this compound exerts these neuroprotective effects are yet to be fully elucidated.
Exploring NADPH Oxidase 2 Involvement in Other Disease Models
Currently, the available research on the application of this compound is primarily focused on models of vascular inflammation and preliminary studies in an Alzheimer's disease model. There is a significant opportunity for future research to explore the utility of this compound in a broader range of disease models where NOX2 is implicated. Given the established role of NOX2 in the pathophysiology of various other conditions, including but not limited to other neurodegenerative diseases (e.g., Parkinson's disease, amyotrophic lateral sclerosis), ischemic stroke, and other cardiovascular diseases, this compound could serve as a valuable tool to further understand the role of NOX2 and to evaluate the therapeutic potential of its inhibition in these contexts.
Role in Cancer Progression Research
While direct studies explicitly naming this compound in cancer progression are not extensively documented in publicly available research, its role can be inferred from its function as a potent and selective inhibitor of NADPH oxidase 2 (Nox2). Nox2 has been identified as a significant factor in the pathobiology of various cancers. nih.gov
Overexpression of Nox isoforms, including Nox2, is a known feature in multiple types of malignancies and is often associated with a pro-tumorigenic environment. nih.gov Specifically, Nox2 expression has been linked to the growth of several cancers, including breast, colorectal, gastric, and prostate cancers. nih.gov The reactive oxygen species (ROS) generated by Nox2 can contribute to aberrant cell signaling, genomic instability, and the promotion of cell division and survival, all of which are hallmarks of cancer development. nih.gov
Research into Nox2 inhibitors has shown that targeting this enzyme can be a viable strategy for inhibiting tumor growth. nih.gov This is achieved by mitigating the effects of Nox2-associated ROS, which are involved in regulating critical processes such as angiogenesis (the formation of new blood vessels that supply tumors) and integrin signaling, which is crucial for cell adhesion and migration. nih.gov Therefore, as a selective Nox2 inhibitor, this compound is a valuable tool for researchers investigating the intricate mechanisms of cancer progression. By using this compound, scientists can probe the specific contributions of Nox2 to tumor biology, helping to untangle its role in the complex signaling networks that drive cancer.
| Feature | Association with Nox2 in Cancer | Implication for this compound Research |
| Expression | Overexpressed in breast, colorectal, gastric, and prostate cancers. nih.gov | This compound can be used to study the effects of Nox2 inhibition in these specific cancer types. |
| Cellular Processes | Promotes cell division, survival, and angiogenesis. nih.gov | By inhibiting Nox2, this compound allows for the investigation of the downstream effects on these key tumorigenic processes. |
| Signaling | Involved in aberrant signaling and genomic instability. nih.gov | This compound can help to elucidate the specific signaling pathways that are modulated by Nox2-derived ROS in cancer cells. |
Contributions to Metabolic Syndrome and Renal Dysfunction Studies
The investigation of this compound in the context of metabolic syndrome and associated renal dysfunction is an emerging area of research. The compound's utility in these studies stems from its targeted inhibition of NADPH oxidase 2 (Nox2), an enzyme implicated in the pathogenesis of metabolic and kidney diseases. nih.govfrontiersin.org
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A growing body of evidence suggests that oxidative stress, driven by the overproduction of reactive oxygen species (ROS), plays a central role in the development of this syndrome and its complications, including chronic kidney disease (CKD). nih.gov NADPH oxidases, particularly Nox2 and Nox4, are major sources of ROS in the kidney and are upregulated by various metabolic stimuli such as hyperglycemia and angiotensin II. nih.govmdpi.com
This overproduction of ROS contributes to podocyte injury, endothelial dysfunction, and mesangial cell proliferation, all of which are hallmarks of renal injury in the context of metabolic disease. nih.gov By selectively inhibiting Nox2, this compound provides researchers with a tool to dissect the specific contributions of this enzyme to the pathophysiology of metabolic syndrome-related renal injury. Studies using Nox2 inhibitors can help to clarify the mechanisms by which oxidative stress leads to kidney damage and may pave the way for new therapeutic strategies. nih.gov
| Pathological Process | Role of NADPH Oxidase (Nox2) | Potential Application of this compound |
| Oxidative Stress | Upregulated by metabolic factors, leading to ROS overproduction. nih.gov | To reduce oxidative stress and study its downstream effects on renal cells. |
| Podocyte Injury | NADPH oxidase-derived ROS are involved in podocyte damage. nih.gov | To investigate the protective effects of Nox2 inhibition on podocyte function. |
| Endothelial Dysfunction | ROS contribute to impaired endothelial function in the kidney. nih.gov | To explore the potential of improving renal blood flow and vascular health. |
| Mesangial Proliferation | ROS promote the proliferation of mesangial cells, leading to glomerular damage. nih.gov | To study the anti-proliferative effects of Nox2 inhibition in the glomerulus. |
Investigations in Chronic Pain Pathophysiology
The role of this compound in the study of chronic pain is centered on its ability to inhibit NADPH oxidase 2 (Nox2), which has been identified as a key player in the mechanisms underlying neuropathic pain. researchgate.netnih.govnih.gov Neuropathic pain is a complex, chronic pain state that arises from damage or disease affecting the somatosensory nervous system. nih.govnih.gov
Emerging evidence indicates that reactive oxygen species (ROS) are crucial signaling molecules in pain processing, and NADPH oxidases are a primary source of these ROS within the nociceptive system. researchgate.netnih.govnih.gov Specifically, Nox2 is expressed in various cells of the peripheral and central nervous system and its activity is upregulated in response to nerve injury. nih.gov This leads to increased ROS production in areas such as the spinal cord and dorsal root ganglia, which in turn contributes to the central and peripheral sensitization that underlies neuropathic pain. nih.gov
By using this compound to selectively inhibit Nox2, researchers can investigate the specific contribution of this enzyme to pain hypersensitivity. Studies have shown that the inhibition of Nox2 can reduce mechanical and thermal hypersensitivity in animal models of neuropathic pain. mdpi.com Therefore, this compound serves as a critical research tool to explore the intricate signaling pathways involved in chronic pain and to evaluate the therapeutic potential of targeting Nox2 for the development of novel analgesics. researchgate.netnih.govnih.gov
| Neuropathic Pain Mechanism | Involvement of Nox2 | Research Application of this compound |
| Peripheral Sensitization | Upregulation of Nox2 in the peripheral nervous system following nerve injury. nih.gov | To study the role of Nox2-derived ROS in the hyperexcitability of sensory neurons. |
| Central Sensitization | Increased Nox2 activity in the spinal cord contributes to enhanced pain signaling. nih.gov | To investigate the impact of Nox2 inhibition on synaptic plasticity and glial activation in the spinal cord. |
| Neuroinflammation | Nox2-mediated ROS production is linked to the activation of immune cells in the nervous system. mdpi.com | To explore the anti-inflammatory effects of this compound in the context of neuropathic pain. |
Distinguishing Isoform-Specific NADPH Oxidase 2 Effects
A significant contribution of this compound to biomedical research is its high selectivity for the NADPH oxidase 2 (Nox2) isoform. nih.govelsevierpure.comresearchgate.net The NADPH oxidase family consists of several isoforms (Nox1-5 and Duox1/2), each with distinct tissue distributions and physiological functions. nih.gov The lack of isoform-specific inhibitors has historically been a major challenge in elucidating the precise role of each Nox isoform in health and disease. nih.gov
This compound, as a first-in-class, highly selective Nox2 inhibitor, allows researchers to dissect the specific contributions of Nox2 from those of other Nox isoforms. nih.govelsevierpure.comresearchgate.net This is crucial for understanding the nuanced roles of ROS in different cellular contexts. For instance, in the vascular system, both Nox1 and Nox2 are expressed, but they may have different or even opposing roles in vascular pathology. The use of this compound enables the specific inhibition of Nox2, allowing for a clearer understanding of its role in processes such as endothelial dysfunction and inflammation. nih.govelsevierpure.comresearchgate.net
The mechanism of action of this compound involves the disruption of the translocation of the cytosolic subunit p47phox to the plasma membrane, which is a critical step in the activation of the Nox2 enzyme complex. nih.govelsevierpure.comresearchgate.net This targeted action prevents the production of ROS by Nox2 without affecting the activity of other Nox isoforms. This specificity is invaluable for preclinical studies aiming to validate Nox2 as a therapeutic target for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases. nih.govelsevierpure.comresearchgate.netnih.govnih.gov
| Feature | Description | Significance for Research |
| Selectivity | Highly selective for the Nox2 isoform of NADPH oxidase. nih.govelsevierpure.comresearchgate.net | Allows for the specific investigation of Nox2's role, distinguishing it from other Nox isoforms. |
| Mechanism of Action | Disrupts the translocation of the p47phox subunit to the plasma membrane. nih.govelsevierpure.comresearchgate.net | Provides a clear molecular basis for its inhibitory effect on Nox2 activation. |
| Research Applications | Used in in vitro and in vivo models of inflammation, vascular dysfunction, and neurodegeneration. nih.govelsevierpure.comresearchgate.netnih.govnih.gov | Enables the validation of Nox2 as a therapeutic target in a wide range of diseases. |
Limitations and Future Directions in Cpp11h Research
Challenges in Elucidating Comprehensive Mechanism of Action
The precise and comprehensive mechanism by which CPP11H exerts its inhibitory effects on NOX2 remains an area requiring further elucidation. Current understanding is primarily based on indirect evidence and computational modeling.
In silico modeling has suggested that this compound, along with its analogue CPP11G, interferes with a critical interaction between the p47phox subunit and the p22phox C-terminal proline-rich region, which is essential for NOX2 assembly and activation hodoodo.commedkoo.commdpi.com. This proposed mechanism involves this compound fitting into an SH3 supergroove identified in the crystallized p47phox subunit medkoo.com. Despite these computational predictions and empirical confirmation of interference with p47phox/p22phox interaction, direct biophysical evidence for the binding of this compound to p47phox or cell-free assay data explicitly demonstrating p47phox/p22phox inhibition is currently lacking in published literature hodoodo.comontosight.ainih.govfrontiersin.org. Future research should focus on employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly confirm and characterize the binding affinity and kinetics of this compound with its presumed protein targets.
While CPP11G and this compound are both effective in preventing NOX2-derived ROS generation and enzyme assembly, discrepancies have been observed in their downstream signaling effects frontiersin.org. For instance, although both compounds suppress p47phox cytosol-to-membrane translocation and inhibit ROS production, this compound has been shown to more effectively suppress certain downstream inflammatory markers, such as aortic H2O2 production and intimal ICAM-1 expression, compared to CPP11G in in vivo models mdpi.com. These differences in downstream endpoints, despite similar initial inhibitory actions, could be attributed to variations in binding affinity, stability, or pharmacokinetic profiles between the two compounds, or potentially to the distinct time points at which measurements are taken frontiersin.org. Further comparative studies are needed to fully understand these subtle differences and their implications for research applications.
Expanding In Vivo Efficacy Studies in Diverse Pathophysiological Models
Current research has demonstrated the efficacy of this compound in specific in vitro and in vivo models, primarily focusing on inflammation. This compound has been shown to attenuate endothelial cell inflammation, ameliorate TNFα-induced ROS production, and improve hind-limb blood flow in mouse models of inflammation hodoodo.commedkoo.commdpi.comnih.govnih.gov. Furthermore, preliminary findings indicate that CPP11G/H treatment shows a trend towards reducing cortical amyloid plaque load and improving vascular function in a mouse model of Alzheimer's disease confex.com.
To fully understand the therapeutic potential and broader implications of NOX2 inhibition by this compound, it is crucial to expand in vivo efficacy studies to a more diverse range of pathophysiological models. This includes, but is not limited to, other cardiovascular diseases such as hypertension and atherosclerosis, where NOX2 plays a significant role in oxidative stress and vascular dysfunction medkoo.comacs.org. Additionally, given the involvement of NOX2 in metabolic syndrome, chronic kidney disease, and chronic pain conditions, future studies should explore the effectiveness of this compound in these complex disease contexts researchgate.net. Such expanded investigations would provide a more comprehensive understanding of this compound's utility as a research probe and potential therapeutic lead.
Optimization Strategies for Enhanced Potency and Selectivity in Research Probes
This compound is recognized as a second-generation NOX2 inhibitor, developed through structure-activity relationship analysis from an initial lead molecule medkoo.com. It exhibits high selectivity for NOX2, with minimal to no detectable activity against other NOX isoforms (NOX1, NOX4, NOX5) and xanthine (B1682287) oxidase medkoo.comacs.org. This isoform specificity is a significant advantage, as developing selective NOX inhibitors is challenging due to the high homology among corresponding subunits across NOX systems and difficulties in rationally directing small molecules to specific interaction sites medkoo.comontosight.ai.
Optimization strategies for this compound as a research probe should continue to focus on enhancing its potency and maintaining its selectivity. Targeting protein-protein interactions, such as the p47phox-p22phox interaction, has emerged as a promising strategy for achieving isoform-specific NOX2 inhibition while minimizing off-target effects ontosight.ainih.gov. Further structural modifications of the bridged tetrahydroisoquinoline scaffold of this compound could lead to compounds with even greater potency, improved pharmacokinetic properties, and enhanced selectivity, making them more robust tools for mechanistic studies and potential drug development.
Development of Novel NADPH Oxidase Inhibitors Based on this compound Scaffolds
The bridged tetrahydroisoquinoline scaffold of this compound represents a promising chemical framework for the development of novel NADPH oxidase inhibitors hodoodo.commedkoo.comontosight.aiacs.org. The initial success of this compound in inhibiting NOX2 activity and ameliorating inflammatory responses underscores the potential of this structural class. Research groups are actively pursuing the development of small molecule isoform-specific inhibitors, and this compound serves as a valuable lead compound medkoo.com.
Future efforts in medicinal chemistry can leverage the structural insights gained from this compound to design and synthesize new analogues with optimized properties. This could involve exploring different substitutions on the tetrahydroisoquinoline ring or modifications to the bridging elements to fine-tune binding interactions with the NOX2 complex. The goal is to develop a diverse library of compounds based on the this compound scaffold that offers varied potencies, selectivities, and pharmacokinetic profiles, thereby expanding the arsenal (B13267) of tools available for NOX2 research and potential therapeutic applications.
Addressing Potential Research Complications from Broad Physiological Roles of NADPH Oxidase 2
NADPH oxidase 2 plays a dual role in biological systems, contributing to both beneficial physiological processes and deleterious pathological conditions. While NOX2 is essential for innate immune defense, particularly in the phagocytic activity of leukocytes against bacterial infections, its excessive or dysregulated activity is a major contributor to oxidative stress and inflammation in a wide range of diseases hodoodo.commdpi.comnih.govnih.govacs.org. These pathologies include cardiovascular diseases, cancer, neurodegenerative disorders, metabolic syndrome, and chronic pain hodoodo.commdpi.comacs.orgresearchgate.net.
The broad physiological roles of NOX2 present potential research complications when utilizing inhibitors like this compound. Non-specific or poorly selective inhibitors could interfere with essential NOX2-mediated physiological functions, leading to off-target effects that confound research findings or introduce undesirable side effects in a therapeutic context ontosight.ai. Therefore, ongoing research with this compound must carefully consider the specific cellular and tissue contexts being studied. Future research should also focus on understanding the precise conditions under which NOX2 activity becomes detrimental, allowing for the targeted application of inhibitors to pathological processes while preserving beneficial NOX2 functions. This understanding is critical for the responsible and effective use of NOX2 inhibitors as research tools and for guiding the development of highly specific and context-dependent therapeutic agents.
Data Table: Key Properties and Research Findings of this compound
| Property/Finding | Description | Source(s) |
| Chemical Class | Bridged tetrahydroisoquinoline | hodoodo.commedkoo.comontosight.aiacs.org |
| Target | NADPH Oxidase 2 (NOX2) | hodoodo.commedkoo.commdpi.comontosight.ainih.govnih.govconfex.comacs.org |
| Selectivity | High selectivity for NOX2; virtually no effect on NOX1, NOX4, NOX5, or xanthine oxidase | medkoo.comacs.org |
| Proposed Mechanism | Disrupts p47phox translocation to the plasma membrane and interferes with p47phox-p22phox interaction, blocking NOX2 complex formation and ROS production | hodoodo.commedkoo.commdpi.comnih.govnih.gov |
| Biophysical Evidence | In silico modeling suggests interaction, but direct biophysical evidence is lacking | hodoodo.comontosight.ainih.govfrontiersin.org |
| In Vitro Efficacy | Attenuates TNFα-stimulated ROS production, MAPK signaling, AP-1, and NFκB nuclear translocation in human endothelial cells; inhibits cell adhesion molecule expression and monocyte adherence | hodoodo.commdpi.comnih.govnih.gov |
| In Vivo Efficacy | Ameliorates TNFα-induced ROS and inflammation, improves hind-limb blood flow in mice; shows a trend toward reducing amyloid plaque load and improving vascular function in a mouse model of Alzheimer's disease | hodoodo.commedkoo.commdpi.comnih.govnih.govconfex.com |
| Analogues | CPP11G (n-pentane substitution) and this compound (thiophene ring substitution) are second-generation compounds | medkoo.com |
| Downstream Signaling Discrepancies | CPP11G and this compound show similar initial effects but can differ in downstream endpoints, potentially due to binding affinity/stability or measurement time points | frontiersin.org |
Q & A
Q. How to ensure transparency when using computational tools to model this compound interactions?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Share force field parameters (e.g., CHARMM36) and simulation scripts via repositories like Zenodo. Cite prior MD studies on CPP-membrane interactions .
Advanced Methodological Challenges
Q. How to address batch-to-batch variability in this compound synthesis?
Q. What strategies mitigate artifacts in this compound cellular uptake assays?
- Include controls for false positives : (i) Temperature-dependent uptake (4°C vs. 37°C) to distinguish active/passive transport, (ii) heparin competition assays to rule out electrostatic artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
